

### ML347 as a selective ALK2 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ML347   |           |
| Cat. No.:            | B609147 | Get Quote |

An In-Depth Technical Guide to ML347: A Selective ALK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **ML347**, a potent and selective small molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2). **ML347** serves as a critical research tool for investigating the physiological and pathological roles of the ALK2 signaling pathway, particularly in disorders such as Fibrodysplasia Ossificans Progressiva (FOP).

# **Core Properties of ML347**

**ML347**, also known as LDN-193719, is a pyrazolo[1,5-a]pyrimidine-based compound that acts as an ATP-competitive inhibitor of ALK2.[1] Its high selectivity allows for the precise dissection of ALK2-mediated signaling pathways.

| Property          | Value                 | Reference |
|-------------------|-----------------------|-----------|
| Molecular Formula | C22H16N4O             | [2][3][4] |
| Molecular Weight  | 352.39 g/mol          | [2][3][4] |
| CAS Number        | 1062368-49-3          | [2][3]    |
| Synonyms          | LDN-193719, LDN193719 | [2][5][6] |

# Quantitative Activity of ML347



The inhibitory activity of **ML347** has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration ( $IC_{50}$ ) is a key measure of its potency.

# **Biochemical Kinase Assay Data**

This data reflects the direct inhibitory effect of **ML347** on the kinase activity of purified enzymes.

| Target Kinase | IC50 (nM) | Fold Selectivity vs.<br>ALK2 | Reference          |
|---------------|-----------|------------------------------|--------------------|
| ALK2 (ACVR1)  | 32        | -                            | [1][2][3][4][5][7] |
| ALK1          | 46        | 0.7x                         | [2][4][5][7]       |
| ALK3 (BMPR1A) | 10,800    | >300x                        | [1][4]             |
| ALK6 (BMPR1B) | 9,830     | >300x                        | [1][4]             |
| VEGF-R2 (KDR) | >10,000   | >312x                        | [3][4]             |
| ALK4          | >100,000  | >3000x                       | [1][4]             |
| ALK5          | >100,000  | >3000x                       | [1][4]             |
| BMPR2         | >100,000  | >3000x                       | [1]                |
| TGFBR2        | >100,000  | >3000x                       | [1]                |
| AMPK          | >100,000  | >3000x                       | [1]                |

# **Cellular Assay Data**

This data demonstrates the activity of **ML347** in a cellular context, indicating its ability to cross cell membranes and inhibit the target in a more biologically relevant environment.



| Assay Description                              | Cell Line | IC <sub>50</sub> (nM) | Reference |
|------------------------------------------------|-----------|-----------------------|-----------|
| BMP4-induced Signaling Inhibition              | C2C12BRA  | 152                   | [1][2][3] |
| BMP-responsive<br>Luciferase Reporter<br>Assay | C2C12     | 152                   | [1]       |

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize ML347.

# In Vitro ALK2 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC<sub>50</sub> of **ML347** against ALK2.

- Reagents and Materials:
  - Recombinant human ALK2 enzyme.
  - Myelin Basic Protein (MBP) or a synthetic peptide substrate.
  - 33P-ATP or ADP-Glo™ Kinase Assay (Promega).
  - Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT).[8]
  - ML347 stock solution in DMSO.
  - 96-well or 384-well plates.
  - Scintillation counter or luminometer.
- Procedure:
  - 1. Prepare serial dilutions of ML347 in DMSO and then dilute into the kinase reaction buffer.



- 2. In a multi-well plate, add the ALK2 enzyme, the substrate, and the diluted **ML347** or DMSO vehicle control.
- 3. Initiate the kinase reaction by adding ATP (e.g., 10  $\mu$ M) and <sup>33</sup>P-ATP.
- 4. Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
- 5. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).
- 6. For radiolabeling, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated <sup>33</sup>P-ATP, and measure the incorporated radioactivity using a scintillation counter.
- 7. For the ADP-Glo<sup>™</sup> assay, follow the manufacturer's protocol to measure ADP production, which corresponds to kinase activity.[8]
- 8. Plot the percentage of kinase inhibition against the logarithm of the **ML347** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## **Cellular BMP-Responsive Luciferase Reporter Assay**

This protocol describes a cell-based assay to measure the inhibition of the BMP signaling pathway by **ML347**.

- Reagents and Materials:
  - C2C12 cells.
  - DMEM with 10% FBS, penicillin/streptomycin.
  - BMP-responsive element (BRE)-luciferase reporter construct.
  - A constitutively expressed Renilla luciferase construct (for normalization).
  - Transfection reagent (e.g., Lipofectamine).
  - Recombinant human BMP4.



- ML347 stock solution in DMSO.
- Dual-Luciferase® Reporter Assay System (Promega).
- Luminometer.
- Procedure:
  - 1. Seed C2C12 cells in a 96-well plate and allow them to adhere overnight.
  - 2. Co-transfect the cells with the BRE-luciferase and Renilla luciferase plasmids.
  - 3. After 24 hours, replace the medium with a low-serum medium and add serial dilutions of **ML347** or DMSO vehicle.
  - 4. Pre-incubate with the compound for 1-2 hours.
  - 5. Stimulate the cells with BMP4 (e.g., 10-50 ng/mL) for 16-24 hours.
  - 6. Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
  - 7. Normalize the Firefly luciferase activity to the Renilla luciferase activity.
  - 8. Plot the normalized luciferase activity against the logarithm of the **ML347** concentration and fit the data to determine the IC<sub>50</sub> value.

# Signaling Pathway and Experimental Workflow Visualizations

The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to **ML347**.

# **BMP/ALK2 Signaling Pathway**

This diagram illustrates the canonical BMP signaling pathway that is inhibited by **ML347**. Bone Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II (e.g., BMPR2) receptors. The Type II receptor then phosphorylates and activates the Type I receptor,



which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. **ML347** acts by inhibiting the kinase activity of ALK2, thereby blocking this entire downstream cascade.



Click to download full resolution via product page

BMP/ALK2 Signaling Pathway and ML347 Inhibition

### **Experimental Workflow for ML347 Characterization**

This diagram outlines a typical workflow for the preclinical characterization of a kinase inhibitor like **ML347**. The process begins with a high-throughput biochemical screen to identify potent inhibitors of the target kinase. Hits are then validated and their IC<sub>50</sub> values are determined. Promising compounds are subsequently tested for their selectivity against a panel of other kinases. The cellular activity is then assessed to confirm on-target effects in a biological system. Finally, in vivo studies are conducted in relevant animal models to evaluate efficacy and pharmacokinetics.





Click to download full resolution via product page

Workflow for ML347 Characterization

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. ALK-rearrangements and testing methods in non-small cell lung cancer: a review PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [ML347 as a selective ALK2 inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609147#ml347-as-a-selective-alk2-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com